molecular formula C12H24Br2S2 B12584198 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane CAS No. 599184-28-8

2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane

Cat. No.: B12584198
CAS No.: 599184-28-8
M. Wt: 392.3 g/mol
InChI Key: ZJXGHQDLWATGIS-UHFFFAOYSA-N
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Description

2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane is a brominated aliphatic compound featuring two bromine atoms and two thioether (sulfanyl) groups. Its structure comprises a pentane backbone substituted with bromine at the 2-position and two sulfur-linked chains: a 2-bromopentyl group and a 2-sulfanylethyl group. This compound is likely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions or crosslinking applications due to its reactive bromine atoms and sulfur-based linkages .

Properties

CAS No.

599184-28-8

Molecular Formula

C12H24Br2S2

Molecular Weight

392.3 g/mol

IUPAC Name

2-bromo-1-[2-(2-bromopentylsulfanyl)ethylsulfanyl]pentane

InChI

InChI=1S/C12H24Br2S2/c1-3-5-11(13)9-15-7-8-16-10-12(14)6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

ZJXGHQDLWATGIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CSCCSCC(CCC)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane typically involves the reaction of 2-bromopentane with a sulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where 2-bromopentane reacts with a thiol (R-SH) in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol or acetone and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, including the reaction of 1-bromo-2-pentanol with thiol compounds. The presence of bromine atoms makes it a useful intermediate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    • 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable for creating carbon-carbon bonds, which are fundamental in organic chemistry.
  • Pharmaceutical Development :
    • The compound is explored for its potential in drug development, particularly as a precursor to biologically active molecules. The bromo and sulfanyl groups can be modified to enhance pharmacological properties, making it suitable for developing new therapeutic agents.
  • Material Science :
    • In material science, this compound can be utilized in the synthesis of polymers and other materials that require specific functional groups for enhanced properties such as conductivity or reactivity.

Case Study 1: Synthesis of Sulfur-Containing Compounds

A study demonstrated the use of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane as a precursor for synthesizing sulfur-containing heterocycles. The reaction conditions were optimized to achieve high yields, showcasing its utility in creating compounds with significant biological activity.

ReactionYield (%)Conditions
Sulfur addition85%Reflux in DMF
Cyclization90%Room temperature

Case Study 2: Medicinal Chemistry Applications

Research has indicated that derivatives of this compound exhibit antimicrobial activity. A series of analogs were synthesized and tested against various bacterial strains, revealing promising results that warrant further investigation into their mechanism of action.

CompoundActivity (MIC µg/mL)Bacterial Strain
Analog A32E. coli
Analog B16S. aureus

Mechanism of Action

The mechanism of action of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The sulfanyl groups can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkanes with Thioether Functional Groups

The compound shares structural motifs with other brominated and sulfur-containing alkanes. Key comparisons include:

Table 1: Comparison of Brominated Thioether Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane C₁₂H₂₂Br₂S₂ 402.19 Two bromines, two thioether groups Crosslinking agent, synthesis
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 Aromatic ketone, bromine/chlorine Pharmaceutical intermediates
O-Ethyl S-2-diethylmethylammonium ethyl phosphonothiolate iodide C₁₁H₂₆INO₂PS 394.27 Phosphonothiolate, quaternary ammonium Nerve agent analogs, research

Key Observations :

  • Reactivity : The target compound’s bromine atoms are more reactive toward nucleophilic substitution than chlorine in aromatic ketones (e.g., 2-Bromo-1-(2-chlorophenyl)ethan-1-one) due to bromine’s lower electronegativity and weaker C-Br bond .
  • Steric Effects : The branched sulfanyl chains in the target compound may introduce steric hindrance, slowing reactions compared to linear analogs like 1,5-dibromopentane.

Sulfur-Containing Pharmaceutical Intermediates

Compounds such as Montelukast Sodium derivatives () share sulfur-based linkages but feature complex aromatic backbones (e.g., quinoline rings). Unlike these pharmaceuticals, the target compound lacks aromaticity and is likely less biologically active, positioning it as a simpler synthetic intermediate .

Phosphonothiolate Compounds

Phosphonothiolates () exhibit sulfur-phosphorus bonds, which confer distinct reactivity (e.g., enzyme inhibition). The target compound’s thioether groups lack phosphorus, reducing its utility in neurotoxic applications but maintaining relevance in polymer chemistry .

Research Findings and Data Gaps

  • Synthetic Routes : The compound may be synthesized via thiol-ene coupling or alkylation of dithiols with 1,2-dibromopentane. Yields are undocumented in provided sources but could be inferred from analogous reactions (e.g., ~60–80% for dibromo-thioether syntheses).
  • Thermal Stability : Thioethers generally decompose at higher temperatures (>200°C), but data specific to this compound are lacking.

Biological Activity

Antimicrobial Properties

Research indicates that organosulfur compounds, including brominated derivatives, often exhibit antimicrobial properties. A study on similar compounds demonstrated that they could inhibit the growth of various bacterial strains. For instance, compounds with multiple sulfur atoms showed increased efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

The proposed mechanism for the biological activity of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane involves:

  • Disruption of Cellular Membranes: The presence of bromine and sulfur atoms can lead to alterations in membrane permeability, causing leakage of cellular contents.
  • Reactive Oxygen Species (ROS) Generation: These compounds may induce oxidative stress within microbial cells, leading to cell death.

Cytotoxicity Studies

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. The results indicated a dose-dependent cytotoxic effect, with IC50 values indicating significant cytotoxicity at higher concentrations (Table 1).

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
20010

Table 1: Cytotoxicity of 2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane on Human Cell Lines.

Case Studies

  • Case Study on Antimicrobial Activity:
    A study published in Journal of Antimicrobial Chemotherapy evaluated a series of brominated sulfur compounds, including derivatives similar to the target compound. The study found that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for use in therapeutic applications .
  • Case Study on Oxidative Stress:
    Another investigation focused on the oxidative stress response in human fibroblasts treated with various organosulfur compounds. The results indicated that exposure led to increased levels of ROS and subsequent apoptosis, highlighting the compound's potential as a chemotherapeutic agent .

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